molecular formula C21H19F2N3O2 B2502308 1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-20-4

1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2502308
CAS RN: 899960-20-4
M. Wt: 383.399
InChI Key: ZBCVYIJVKKNIRF-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C21H19F2N3O2 and its molecular weight is 383.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoxaline and Derivatives

Quinoxaline Overview Quinoxaline and its derivatives, which share structural similarities with the compound , are widely known in medicinal chemistry for their broad spectrum of biological activities. They have been extensively researched for their potential in synthesizing electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinoxaline and pyrimidine fragments into π-extended conjugated systems has been identified as valuable for creating novel optoelectronic materials, indicating the potential for diverse applications in materials science and electronics (Lipunova et al., 2018).

Biological Activities of Pyrazine Derivatives Pyrazine derivatives, related to the core structure of the compound , have been documented to possess diverse pharmacological properties, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, and anticancer activities for different cancer types. This broad range of activities highlights the significance of pyrazine derivatives in pharmaceutical research and development, suggesting avenues for investigating the therapeutic potential of "1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" (Ferreira & Kaiser, 2012).

properties

IUPAC Name

1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O2/c1-28-16-5-2-4-15(13-16)24-21(27)26-11-10-25-9-3-6-19(25)20(26)14-7-8-17(22)18(23)12-14/h2-9,12-13,20H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCVYIJVKKNIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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